![molecular formula C22H20N2O6S B280795 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as QBS or QBSF. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes.
Wirkmechanismus
QBS acts as a competitive inhibitor of 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate, binding to the enzyme's active site and preventing its activation. This leads to decreased phosphorylation of downstream targets, resulting in decreased cellular signaling pathways.
Biochemical and Physiological Effects:
QBS has been shown to have significant effects on various cellular processes, including cell growth, apoptosis, and differentiation. It has also been shown to affect calcium signaling pathways, leading to decreased intracellular calcium levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of QBS is its potency as a 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibitor, making it a valuable tool for studying 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate-related cellular processes. However, its specificity for 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate can also be a limitation, as it may interfere with other cellular processes indirectly related to 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate.
Zukünftige Richtungen
Further studies on QBS can lead to a better understanding of its potential applications in cancer and neurodegenerative diseases. Additionally, the development of more specific and potent 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibitors can lead to more targeted therapies for various diseases.
Synthesemethoden
The synthesis of QBS involves several steps, starting with the synthesis of 2-methyl-5-nitrobenzofuran from 2-methylbenzofuran. The nitro group is then reduced to an amine group, which is further treated with 8-quinolinesulfonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
QBS has been extensively studied for its potential applications in cancer research. 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate is known to play a crucial role in cancer cell proliferation and survival, and QBS has been shown to inhibit 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate activity, leading to decreased cancer cell growth and increased apoptosis. QBS has also been studied for its potential applications in neurodegenerative diseases, as 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate is involved in various neuronal functions.
Eigenschaften
Molekularformel |
C22H20N2O6S |
---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
2-methoxyethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H20N2O6S/c1-14-20(22(25)29-12-11-28-2)17-13-16(8-9-18(17)30-14)24-31(26,27)19-7-3-5-15-6-4-10-23-21(15)19/h3-10,13,24H,11-12H2,1-2H3 |
InChI-Schlüssel |
GIZSIUKXJYINSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OCCOC |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.